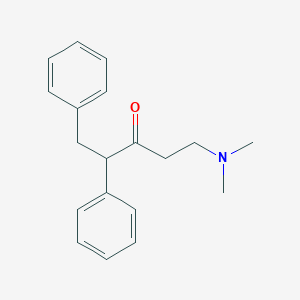
4-(1,1-Diethylpropyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Diethylpropyl)benzoic acid, also known as DEBA, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. DEBA has several applications in the field of medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 4-(1,1-Diethylpropyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that 4-(1,1-Diethylpropyl)benzoic acid may have anti-inflammatory properties.
Biochemical and Physiological Effects
4-(1,1-Diethylpropyl)benzoic acid has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. 4-(1,1-Diethylpropyl)benzoic acid has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines. Additionally, 4-(1,1-Diethylpropyl)benzoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages. It is readily available, easy to handle, and has a long shelf life. 4-(1,1-Diethylpropyl)benzoic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are some limitations to the use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments. It is toxic and should be handled with care. Additionally, the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of 4-(1,1-Diethylpropyl)benzoic acid in scientific research. One direction is the development of 4-(1,1-Diethylpropyl)benzoic acid-based drugs with improved efficacy and safety profiles. Another direction is the use of 4-(1,1-Diethylpropyl)benzoic acid as a building block in the synthesis of new materials with unique physical and chemical properties. Additionally, further research is needed to elucidate the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid and its potential applications in various fields of science.
Conclusion
In conclusion, 4-(1,1-Diethylpropyl)benzoic acid is a versatile chemical compound that has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and has several biological effects, including anti-inflammatory, analgesic, and antitumor properties. The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages, but there are also some limitations that should be considered. Further research is needed to fully understand the potential applications of 4-(1,1-Diethylpropyl)benzoic acid in various fields of science.
Synthesemethoden
The synthesis of 4-(1,1-Diethylpropyl)benzoic acid involves the reaction of 4-bromobenzoic acid with diethylpropylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(1,1-Diethylpropyl)benzoic acid in high yields. This method is efficient, straightforward, and scalable, making it suitable for large-scale production of 4-(1,1-Diethylpropyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Diethylpropyl)benzoic acid has several applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of various drugs, such as anti-inflammatory agents, analgesics, and antitumor agents. 4-(1,1-Diethylpropyl)benzoic acid has also been used as a reagent in the synthesis of polymers and materials with unique physical and chemical properties.
Eigenschaften
CAS-Nummer |
37872-27-8 |
|---|---|
Produktname |
4-(1,1-Diethylpropyl)benzoic acid |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-(3-ethylpentan-3-yl)benzoic acid |
InChI |
InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
XLGRGWYFHBCAEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)





![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
